Sublimation Profile Differentiates Regioisomers
The Knudsen mass-loss effusion technique was used to measure vapor pressures of the three crystalline monomethyl benzenedicarboxylates under identical conditions (0.1–1 Pa). The sublimation temperature interval for 3-(methoxycarbonyl)benzoic acid (monomethyl isophthalate) spans 359.26 K to 379.12 K, positioning it between the 1,2-isomer (monomethyl phthalate, 335.28–355.28 K) and the 1,4-isomer (monomethyl terephthalate, 363.16–381.51 K) [1]. This intermediate volatility directly impacts purification strategy, vapor-phase processing, and shelf-life stability predictions.
| Evidence Dimension | Sublimation temperature range (vapor pressure 0.1–1 Pa) |
|---|---|
| Target Compound Data | 359.26 K to 379.12 K |
| Comparator Or Baseline | Monomethyl phthalate: 335.28–355.28 K; Monomethyl terephthalate: 363.16–381.51 K |
| Quantified Difference | ~24 K higher onset than 1,2-isomer; ~4 K lower onset than 1,4-isomer |
| Conditions | Knudsen effusion; crystalline solid; 0.1–1 Pa pressure range; T = 298.15 K reference for derived thermodynamic parameters |
Why This Matters
In crystallization process design or vapor-phase deposition, the ~24 K shift in sublimation onset relative to the 1,2-isomer dictates entirely different equipment and thermal budget requirements, making isomer substitution scientifically invalid.
- [1] Monte, M. J. S.; Sousa, C. A. D. Vapor Pressures and Phase Changes Enthalpy and Gibbs Energy of Three Crystalline Monomethyl Benzenedicarboxylates. J. Chem. Eng. Data 2005, 50 (6), 2101–2105. View Source
